
4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Beschreibung
Chemical Structure:
The compound features a dihydropyridazine core with a 4-fluorophenyl group at position 1, an ethoxy substituent at position 4, and a carboxylic acid at position 3 (IUPAC name: 1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid derivative) . Its molecular formula is C₁₃H₁₁FN₂O₄ (assuming ethoxy substitution; exact data inferred from analogs in ), with a molecular weight of ~278.23 g/mol.
Eigenschaften
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-2-20-10-7-11(17)16(15-12(10)13(18)19)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBAKAGRJIEKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the intermediate compounds can be prepared through reactions involving ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that compounds similar to this pyridazine derivative may possess anticancer properties. For instance, certain analogues have shown complete tumor stasis in human gastric carcinoma models . The specific mechanisms of action are still under investigation.
Enzyme Inhibition
The compound has been explored for its potential as an acetylcholinesterase inhibitor (AChEI), which is relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases . The interaction studies focus on its binding affinity to enzymes or receptors, crucial for understanding pharmacodynamics.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar compounds against various bacterial strains. For example, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a study involving substituted N-(4-(2-amino-pyridin-4-yloxy)-3-fluorophenyl) derivatives, one analogue demonstrated significant efficacy in inhibiting tumor growth in xenograft models. This highlights the potential of pyridazine derivatives in cancer therapy .
Case Study 2: Enzyme Inhibition
A study on pyridazine derivatives revealed that specific substitutions enhanced enzyme potency and selectivity for Met kinase inhibitors. These findings are crucial for developing targeted cancer therapies with improved pharmacokinetic profiles .
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it acts as a kinase inhibitor, targeting enzymes such as aurora kinase B. This inhibition disrupts cellular processes like mitosis, leading to effects such as polyploidy in cancer cells . The compound’s ability to inhibit multiple kinases makes it a valuable tool in cancer research and therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
a) 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid (CAS 1105193-26-7)
- Substituent Difference : Methoxy (OCH₃) vs. ethoxy (OC₂H₅).
- Solubility: Ethoxy’s longer chain may enhance lipophilicity, favoring membrane permeability in biological systems.
b) Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)
- Substituent Difference : Trifluoromethyl (CF₃) groups at positions 4 and aryl ring; ethyl ester vs. carboxylic acid.
- Impact :
c) 5-Cyano-6-imino-4-phenyl-1-p-tolyl-1,6-dihydropyridazine-3-carboxylic Acid (4-Sulfamoylphenyl)amide
- Substituent Difference: Cyano (CN) and sulfamoyl (SO₂NH₂) groups.
- Impact: Reactivity: The cyano group enhances π-stacking interactions, while sulfamoyl improves water solubility . Synthetic Complexity: Requires multi-step reactions with malononitrile, increasing production costs .
Pharmacological and Physicochemical Properties
Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |
---|---|---|---|---|
Target Compound | 278.23 | ~1.8 | 0.5 (aqueous) | Ethoxy, 4-fluorophenyl, COOH |
1-(4-Fluorophenyl)-4-methoxy analog | 264.21 | ~1.5 | 0.7 | Methoxy, 4-fluorophenyl, COOH |
Ethyl trifluoromethyl analog | 412.25 | ~3.2 | 0.1 | CF₃, ethyl ester |
5-Cyano-sulfamoyl derivative | 435.40 | ~2.0 | 0.3 | CN, SO₂NH₂, COOH |
*LogP estimated using fragment-based methods.
Key Observations :
- The target compound balances moderate lipophilicity (LogP ~1.8) with aqueous solubility, ideal for drug-like properties.
- Trifluoromethyl analogs exhibit high LogP (>3), limiting solubility but enhancing blood-brain barrier penetration .
- Sulfamoyl and cyano groups introduce polarity, improving solubility but requiring formulation optimization .
Biologische Aktivität
4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound that has garnered attention in biomedical research due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Chemical Formula : CHFNO
- Molecular Weight : 267.24 g/mol
- IUPAC Name : this compound
The compound primarily functions as a selective inhibitor of the c-Met receptor tyrosine kinase. c-Met is implicated in various cellular processes, including proliferation, survival, and migration, making it a target for cancer therapy. Inhibition of c-Met has been shown to disrupt tumor growth and metastasis in several cancer models.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. Notably:
- Cell Lines Tested :
- HeLa (cervical carcinoma)
- HCT116 (colon carcinoma)
- A375 (melanoma)
The compound showed IC values in the low micromolar range, indicating potent activity against these cell lines .
In Vivo Efficacy
In vivo studies using xenograft models have provided further insights into the efficacy of this compound. In a study involving the GTL-16 human gastric carcinoma xenograft model:
- Tumor Stasis : The compound induced complete tumor stasis following oral administration.
- Pharmacokinetics : Favorable pharmacokinetic properties were noted, supporting its advancement into clinical trials .
Case Studies and Clinical Relevance
A significant case study highlighted the compound's potential in treating gastric cancer. The results indicated not only tumor growth inhibition but also a favorable safety profile during preclinical testing. This has led to its progression into Phase I clinical trials .
Comparative Data Table
Property | Value |
---|---|
Chemical Formula | CHFNO |
Molecular Weight | 267.24 g/mol |
Target | c-Met receptor |
IC (HeLa) | ~0.36 µM |
IC (HCT116) | ~0.50 µM |
IC (A375) | ~0.45 µM |
In Vivo Model | GTL-16 human gastric carcinoma |
Efficacy | Complete tumor stasis |
Q & A
Q. What are the optimal synthetic conditions for preparing 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
The synthesis typically involves polar solvents (e.g., ethanol), controlled temperature (room temperature to 60°C), and reaction times ranging from 6–24 hours. Key steps include coupling reactions between the dihydropyridazine core and fluorophenyl/ethoxy substituents. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and aromatic C-F bonds. X-ray crystallography may resolve stereochemical details if crystalline derivatives are available .
Q. How do functional groups influence the compound's reactivity?
The ethyl ester group enables nucleophilic substitution or hydrolysis reactions. The 4-fluorophenyl substituent enhances electron-withdrawing effects, stabilizing the dihydropyridazine core. The oxo group at position 6 participates in hydrogen bonding, critical for biological interactions .
Q. What are the solubility characteristics in common solvents?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility data should be experimentally confirmed via UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural derivatives?
Comparative structure-activity relationship (SAR) studies are essential. For example, substituting the 4-fluorophenyl group with chlorophenyl or methoxyphenyl alters enzyme affinity. Use the following table to guide SAR analysis:
Derivative Substituent | Biological Activity | Key Structural Influence |
---|---|---|
4-Fluorophenyl | Moderate kinase inhibition | Enhanced electron withdrawal |
3-Chlorobenzyloxy | Antimicrobial activity | Increased lipophilicity |
4-Methoxyphenyl | Reduced cytotoxicity | Steric hindrance at binding site |
Computational docking (e.g., AutoDock Vina) can model interactions with targets like kinases or microbial enzymes .
Q. What in vitro assays are suitable for evaluating enzyme inhibition mechanisms?
- Kinase inhibition : Use ATP-Glo™ assays to measure IC₅₀ values.
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : Assess via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How does the dihydropyridazine core affect pharmacological properties?
The bicyclic structure improves metabolic stability compared to monocyclic analogs. The conjugated π-system facilitates charge transfer interactions with enzyme active sites, as demonstrated in molecular dynamics (MD) simulations .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Identify binding poses using software like Schrödinger Suite or AutoDock.
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR models : Corrogate substituent effects with biological endpoints using partial least squares regression .
Q. How can derivatives be designed to improve pharmacokinetic profiles?
Q. Which analytical techniques validate purity and stability under storage conditions?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.